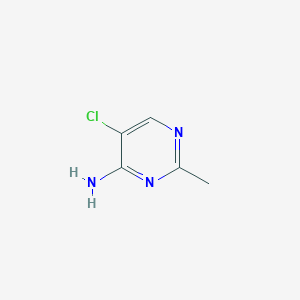

5-Chloro-2-methylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Biology

The pyrimidine ring is a fundamental component of life, forming the basis of the nucleobases uracil, thymine (B56734), and cytosine, which are integral to the structure of DNA and RNA. researchgate.net This natural prevalence has long inspired medicinal chemists to explore synthetic pyrimidine derivatives for a wide array of therapeutic purposes. researchgate.net The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. benthamscience.com

Pyrimidine derivatives have been successfully developed as chemotherapeutic agents and have found wide clinical applications. researchgate.net Their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govmdpi.comjclmm.com The versatility of the pyrimidine skeleton allows for structural modifications at various positions, enabling the creation of large libraries of compounds for drug discovery programs. mdpi.com

Academic Context and Research Landscape of 5-Chloro-2-methylpyrimidin-4-amine

Within the vast field of pyrimidine chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring reactive sites, allows for further functionalization, making it a valuable starting material for creating novel compounds. Research involving this compound often falls under the umbrella of synthetic methodology development or the early stages of drug discovery.

The academic interest in compounds like this compound is driven by the continual need for new therapeutic agents to combat drug resistance and treat a variety of diseases. nih.gov The synthesis and characterization of such pyrimidine derivatives are frequently reported in chemical and medicinal chemistry journals. These studies often focus on optimizing reaction conditions to produce the target compound and its analogues in high yields and purity.

Scope and Objectives of Research on this Compound

The primary objective of research involving this compound is to utilize it as a building block for the creation of new molecules with desired biological activities. Specific research goals often include:

Synthesis of Novel Derivatives: The development of efficient and scalable synthetic routes to modify the structure of this compound. This can involve reactions at the amino group or substitution of the chloro group.

Exploration of Biological Activity: Screening the newly synthesized derivatives against various biological targets, such as enzymes or receptors, to identify potential therapeutic leads. For example, pyrimidine derivatives are often investigated as kinase inhibitors, which are crucial in cancer therapy.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the impact of these changes on its biological activity. This helps in understanding the key structural features required for a desired therapeutic effect and in designing more potent and selective compounds.

The table below provides a summary of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQYZICTUHBDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627918 | |

| Record name | 5-Chloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438249-95-7 | |

| Record name | 5-Chloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 5 Chloro 2 Methylpyrimidin 4 Amine

Established Synthetic Routes to 5-Chloro-2-methylpyrimidin-4-amine

Traditional methods for synthesizing this compound primarily rely on the manipulation of pre-existing pyrimidine (B1678525) rings through amination and chlorination reactions.

A common and direct approach to installing the C4-amine group is through the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyrimidine precursor. The synthesis often starts with a compound like 2,4-dichloro-5-methylpyrimidine. The inherent reactivity difference between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key factor in these syntheses.

Generally, the C4 position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for the selective displacement of the C4-chloro group by an amine. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with methylamine (B109427) proceeds regioselectively to substitute the C4-chloro group, yielding the corresponding 4-amino product in high yield. chemicalbook.com This inherent preference is often exploited in syntheses; however, the selectivity can be moderate, sometimes leading to mixtures of C4 and C2 isomers which can be challenging to separate. acs.org

The regioselectivity of amination can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. While neutral nitrogen nucleophiles often yield mixtures, palladium-catalyzed amination reactions have been developed to enhance the regioselectivity, strongly favoring the formation of the C4-substituted product. acs.org Such catalytic systems are particularly effective for reactions with aliphatic secondary amines and anilines. acs.org

Another established route involves the direct chlorination of a suitable pyrimidine precursor, such as 2-methylpyrimidin-4-amine. The introduction of a chlorine atom at the C5 position of the pyrimidine ring can be achieved using various chlorinating agents.

A related process is the chlorination of dihydroxypyrimidines, such as 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine (B16783) using agents like phosgene. google.com For the specific C5-chlorination of an aminopyrimidine, reagents like N-chlorosuccinimide (NCS) in a suitable solvent are typically employed. The reaction conditions, such as temperature and solvent, are optimized to achieve regioselective chlorination at the electron-rich C5 position. The development of environmentally friendly methods for the halogenation of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has seen the use of hypervalent iodine(III) reagents with potassium halides in aqueous media at room temperature, suggesting potential for greener syntheses of halogenated pyrimidines. nih.gov

Advanced Synthetic Methodologies for this compound

To overcome the limitations of traditional batch syntheses, such as safety concerns and scalability issues, advanced methodologies like continuous flow synthesis and sophisticated regioselective strategies are being developed.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater efficiency through automation and process optimization. mdpi.comscitube.io This technology allows for the continuous synthesis of target compounds under precisely controlled and mild conditions. mdpi.com

The synthesis of heterocyclic compounds, including pyrimidines and pyridines, has been successfully transferred to continuous flow reactors, often with improved yields and processing rates compared to batch methods. technologynetworks.comresearchgate.net For instance, multi-step syntheses of complex active pharmaceutical ingredients (APIs) like Imatinib have been integrated into single, continuous flow processes without the need for isolating intermediates. nih.gov Such a "telescoped" approach could be applied to the synthesis of this compound, potentially combining the chlorination and amination steps into a streamlined, efficient, and safer manufacturing process. scitube.ionih.gov The optimization of parameters such as flow rate, temperature, and reagent concentration is crucial for maximizing product yield and purity while minimizing byproduct formation. mdpi.comnih.gov

Achieving high regioselectivity is a central challenge in the synthesis of polysubstituted pyrimidines. The differential reactivity of the positions on the pyrimidine ring allows for controlled functionalization. As mentioned, nucleophilic substitution on 2,4-dichloropyrimidines generally favors the C4 position. thieme-connect.com However, this selectivity can be reversed or enhanced through strategic modifications.

For example, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity. thieme-connect.comnih.gov This occurs via an in-situ N-dealkylation of a quaternary ammonium (B1175870) intermediate. thieme-connect.com Furthermore, palladium catalysis can be employed to direct amination specifically to the C4 position of 6-aryl-2,4-dichloropyrimidines with high selectivity. acs.org

Another strategy involves a de novo synthesis approach, building the pyrimidine ring from acyclic precursors. For example, β-chlorovinyl aldehydes can be condensed with guanidines to form 2-aminopyrimidines. researchgate.net This method is distinguished by its operational simplicity and tolerance for various functional groups. researchgate.net Similarly, α-aryl-β,β-ditosyloxy ketones can react with guanidine (B92328) hydrochloride to produce 2,4,5-trisubstituted pyrimidines with high regioselectivity. rsc.org Such strategies provide powerful tools for controlling the placement of substituents and avoiding the isomeric mixtures often encountered in substitution reactions on pre-formed pyrimidine rings.

Derivatization and Functionalization Strategies

This compound is a versatile building block with multiple reactive sites that allow for further chemical modification. The primary sites for functionalization are the C4-amino group and the C5-chloro atom.

The amino group can undergo a variety of reactions, such as acylation to form amides. For instance, the amino group of a similar pyrimidine derivative has been reacted with a carboxylic acid chloride to form a thiazolecarboxamide. google.com The chlorine atom at the C5 position is a handle for introducing new substituents via cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are widely used to form new carbon-carbon bonds. nih.gov These reactions would allow for the introduction of aryl, heteroaryl, or alkynyl groups at the C5 position, significantly increasing the structural diversity of the resulting molecules.

Furthermore, the chlorine atom can be displaced by various nucleophiles in SNAr reactions, enabling the introduction of alkoxy, thio, or different amino groups. The functionalization of the pyrimidine core is a key strategy in medicinal chemistry for modifying the biological activity of lead compounds. nih.gov

Conversion to 5-(Aminomethyl) and 5-(Bromomethyl) Derivatives

The transformation of the pyrimidine core of this compound and related structures into derivatives bearing aminomethyl and bromomethyl groups at the 5-position is a critical step in the synthesis of various compounds, most notably as a key intermediate for Vitamin B1 (thiamine).

The synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine , often isolated as its hydrobromate salt, can be achieved through a multi-step process. google.com A described method involves the reaction of an intermediate with hydrobromic acid to introduce the bromomethyl group. google.com

Table 1: Synthesis of 5-(Aminomethyl) and 5-(Bromomethyl) Derivatives

| Derivative | Precursor | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 4-Amino-2-methylpyrimidine-5-carbonitrile | Hydrogenation | 65-70% | acs.org |

| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 2-Methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia, Al₂O₃ catalyst, 180-350°C | - | google.com |

| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | Continuous flow from 2-cyanoacetamide | Three chemical transformations | 84% | acs.org |

Alkylation Reactions Utilizing Halogen and Amine Functionalities

The chlorine atom at the 5-position and the amino group at the 4-position of the pyrimidine ring are key sites for alkylation reactions. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom.

Studies on related 6-chloro-5-hydroxy-4-aminopyrimidines demonstrate that alkylation can occur at various positions. nih.govresearchgate.net For instance, alkylation with agents bearing amino substituents can lead to intramolecular SNAr cyclization. nih.gov This highlights the potential for the chlorine on this compound to be displaced by a variety of nucleophiles.

Furthermore, reactions involving 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with amines have shown that the chlorine at the 5-position can be substituted by an amino group, forming 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates. rsc.org This indicates the reactivity of the C5-chloro substituent towards amination, a form of alkylation on the nitrogen atom of the incoming amine.

Preparation of Diverse Heterocyclic Analogues

The reactivity of this compound makes it a valuable building block for the synthesis of a wide array of more complex heterocyclic systems. The ability to perform sequential reactions at its functional groups allows for the construction of fused and substituted pyrimidine derivatives.

The alkylation reactions mentioned previously can be harnessed to create novel heterocyclic structures. For example, the reaction of a related chloropyrimidine with N-(2-bromoethyl)pyrrolidine resulted in an initial O-alkylation followed by an intramolecular SNAr cyclization to form a spirocyclic pyrimido[5,4-b] google.comacs.orgoxazine derivative. nih.gov This type of cyclization demonstrates a powerful strategy for building polycyclic systems from simple pyrimidine precursors.

The synthesis of polysubstituted aminopyrimidines is of significant interest for the creation of screening libraries for drug discovery. nih.govresearchgate.net A sequence involving SNAr, alkylation, and a second SNAr reaction on a related dichloromethoxypyrimidine allows for the controlled synthesis of 4,6-diamino-5-alkoxypyrimidines. nih.govresearchgate.net This regiochemical control is crucial for generating diverse and well-defined molecular architectures. The principles of these synthetic routes can be applied to this compound to generate a variety of heterocyclic analogues.

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

Detailed experimental data from single-crystal X-ray diffraction is necessary to definitively determine the crystal system, space group, and precise atomic coordinates of 5-Chloro-2-methylpyrimidin-4-amine. Such data would form the basis for the subsequent analyses.

The presence and nature of hydrogen bonds, which are critical in dictating the supramolecular structure, can only be confirmed and characterized through experimental crystallographic analysis. The amino group (N-H) and pyrimidine (B1678525) nitrogen atoms are potential sites for hydrogen bonding.

An assessment of the planarity of the pyrimidine ring and the torsional angles between the ring and its substituents (the chloro, methyl, and amine groups) is contingent on precise atomic coordinate data from X-ray diffraction.

The existence and geometry of π-stacking interactions between the pyrimidine rings, which can influence crystal packing and material properties, require detailed crystallographic information for their identification and characterization.

Advanced Spectroscopic Characterization

A comprehensive analysis of the molecular structure in solution using ¹H and ¹³C NMR spectroscopy necessitates the availability of experimentally recorded spectra. Chemical shifts and coupling constants would provide invaluable information about the electronic environment of the protons and carbon atoms within the molecule.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of a unique molecular formula, a critical step in structural elucidation.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The molecular formula is C₅H₆ClN₃.

Table 1: Theoretical Isotopic Mass of this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

The expected monoisotopic mass of the molecular ion [M]⁺ is calculated to be 143.02502 Da. In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be observed. The presence of a chlorine atom introduces a characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, HRMS spectra will exhibit two distinct peaks for the molecular ion, separated by approximately 2 Da. The peak corresponding to the molecule containing ³⁵Cl ([M]⁺) will be about three times more intense than the peak for the molecule with ³⁷Cl ([M+2]⁺).

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Isotopic Ratio |

| [M+H]⁺ | 144.03285 | 146.03000 | ~3:1 |

The experimental observation of this isotopic pattern with high mass accuracy provides definitive confirmation of the presence of one chlorine atom and validates the elemental composition of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed insight into the functional groups and bonding arrangements within a molecule. By probing the vibrational modes of the chemical bonds, these complementary techniques allow for a comprehensive functional group analysis.

The structure of this compound contains a pyrimidine ring, an amino group (-NH₂), a methyl group (-CH₃), and a carbon-chlorine bond (C-Cl). Each of these moieties exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly sensitive to polar bonds. Key expected absorptions for this compound would include:

N-H Stretching: The amino group will typically show two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: The methyl group will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. Aromatic C-H stretching from the pyrimidine ring is expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring vibrations, involving the stretching of C=N and C=C bonds, will appear in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is anticipated around 1640-1590 cm⁻¹.

C-H Bending: The methyl group will have characteristic bending vibrations (scissoring and rocking) in the 1470-1360 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Ring Breathing Modes: The pyrimidine ring will have characteristic symmetric "breathing" modes that are often strong in the Raman spectrum, providing a distinct fingerprint for the heterocyclic core.

C-C and C-N Stretching: Symmetric stretching vibrations of the ring system will be prominent.

C-Cl Stretching: The C-Cl bond, while visible in the IR, can also produce a detectable Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Weak |

| Amino (-NH₂) | N-H Scissoring | 1640 - 1590 | Moderate |

| Methyl (-CH₃) | Asymmetric & Symmetric C-H Stretch | 3000 - 2850 | Strong |

| Methyl (-CH₃) | C-H Bending | 1470 - 1360 | Moderate |

| Pyrimidine Ring | C=N, C=C Stretch | 1650 - 1450 | Strong |

| Pyrimidine Ring | Ring Breathing | Weak | Strong |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | Moderate |

The combined application of these powerful analytical techniques provides a robust and comprehensive characterization of this compound, confirming its elemental composition, molecular weight, and the precise arrangement of its functional groups.

Biological and Pharmacological Activities of 5 Chloro 2 Methylpyrimidin 4 Amine and Its Derivatives

Anticancer Activity

Although no studies directly report the in vitro cytotoxicity of 5-Chloro-2-methylpyrimidin-4-amine against human cancer cell lines such as MCF-7 or CEM-13, numerous studies have demonstrated the potent anticancer effects of various pyrimidine (B1678525) derivatives.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, CEM-13)

Research on pyrimidine derivatives has shown significant cytotoxic effects against a range of cancer cell lines. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have exhibited potent cytotoxic activity against MCF-7 and HeLa cells, with IC50 values in the sub-micromolar range. rsc.org Similarly, other synthesized pyrimidine derivatives have shown anticancer activity against various cell lines, including those of the breast, lung, and skin. mdpi.comnih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential anticancer agents, with some showing activity against MCF-7 cells. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of many pyrimidine derivatives is linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For example, certain novel pyrimidine derivatives have been shown to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, along with the activation of caspases. rsc.org Other studies on different pyrimidine-based compounds have also reported the induction of apoptosis and cell cycle arrest as key mechanisms of their anticancer action. nih.govresearchgate.netmdpi.com

Specific Enzyme Inhibition in Cancer Pathways (e.g., Branched-Chain Amino Acid Transaminases - BCATs)

While there is no direct evidence linking This compound to the inhibition of Branched-Chain Amino Acid Transaminases (BCATs), this class of enzymes has emerged as a target in cancer therapy. nih.govnih.gov BCATs are involved in the metabolism of branched-chain amino acids, which are crucial for tumor growth and nitrogen shuttling. wikipedia.orgmdpi.com The anticonvulsant gabapentin, which is structurally related to the neurotransmitter glutamate (B1630785) synthesized by BCATs, acts as a competitive inhibitor of both BCAT isoforms. wikipedia.org The role of BCATs in various diseases, including cancer, suggests that their inhibition could be a viable therapeutic strategy. nih.govmdpi.com

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of pyrimidine derivatives has been another significant area of investigation, with many compounds showing promise in preclinical studies.

Inhibition of Inflammatory Mediators (e.g., COX-2)

Numerous pyrimidine derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govmdpi.comrsc.org Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govsemanticscholar.org Studies have reported the synthesis of pyrimidine-5-carbonitrile hybrids and other pyrimidine-based compounds that exhibit potent and selective COX-2 inhibition. nih.govmdpi.com

Efficacy in Preclinical Experimental Models

The anti-inflammatory activity of pyrimidine derivatives has been demonstrated in various preclinical models of inflammation. For instance, some synthesized thiazole (B1198619) derivatives have shown potent anti-inflammatory and analgesic effects in in vivo models. nih.govresearchgate.net These effects are often correlated with the inhibition of COX and LOX pathways. nih.gov Further studies on pyrimidine derivatives in models such as carrageenan-induced paw edema have confirmed their anti-inflammatory potential. rsc.org

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial activity, exhibiting potential as antibacterial and antifungal agents. These properties are attributed to various mechanisms, including the disruption of essential cellular processes in microorganisms.

Antibacterial Spectrum and Potency

Research into the antibacterial properties of pyrimidine derivatives has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which share a related chlorophenylamine moiety, were synthesized and evaluated for their antibacterial efficacy. researchgate.net Compounds from this series demonstrated notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Specifically, compounds designated as 2a, 2b, and 2i were identified as being particularly effective against both types of bacteria. researchgate.net

In a separate study, a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide (1f), exhibited a rapid, concentration-dependent bactericidal effect against an MRSA strain, with significant reductions in bacterial count observed within hours of exposure. nih.gov

Similarly, quinoxaline-based compounds, which are also nitrogen-containing heterocyclic structures, have shown promising antibacterial activity. Certain derivatives displayed good to moderate activity against S. aureus, Bacillus subtilis, MRSA, and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Derivative Classes

| Compound Class | Target Bacteria | Activity/Potency | Reference |

|---|---|---|---|

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives | Staphylococcus aureus, Escherichia coli | Compounds 2a, 2b, and 2i showed high efficacy. | researchgate.net |

| 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Compound 1f demonstrated rapid bactericidal effects. | nih.gov |

| Quinoxaline-based derivatives | S. aureus, B. subtilis, MRSA, E. coli | MICs ranging from 4-32 μg/mL. | nih.gov |

Antifungal Efficacy against Plant Pathogenic Fungi

The agricultural sector is in constant need of new and effective fungicides to combat plant diseases caused by pathogenic fungi. Research in this area has explored the potential of various chemical compounds, including those with structural similarities to this compound derivatives. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid has been investigated for its antifungal activity against Geotrichum candidum, the causative agent of sour rot in Xiaozhou mustard root tubers. nih.gov This compound was found to completely inhibit the mycelial growth and spore germination of the fungus at a concentration of 0.25 mg/mL. nih.gov At a slightly lower concentration of 0.20 mg/mL, it compromised the integrity of the plasma membrane and mitochondria of the fungal cells. nih.gov

While not a direct derivative, the study of such compounds provides a valuable framework for assessing the potential of this compound derivatives in agricultural applications. The development of novel fungicides from this chemical class could offer an alternative to existing treatments, potentially addressing issues of resistance and environmental impact. researchgate.net Other pyrimidine derivatives have been screened for their antifungal effects, though some have been found to be resisted by common fungal pathogens like Candida albicans and Candida glabrata. researchgate.netresearchgate.net

Inhibition of Bacterial Enzymes (e.g., Pyruvate (B1213749) Dehydrogenase Complex E1, Phosphopantetheinyl Transferase)

The antibacterial action of certain compounds is rooted in their ability to inhibit essential bacterial enzymes. While specific studies on the inhibition of the pyruvate dehydrogenase complex E1 or phosphopantetheinyl transferase by this compound derivatives are not extensively documented in the provided search results, research on related heterocyclic compounds provides insights into potential mechanisms. For instance, some thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as selective inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD) in bacteria such as Haemophilus influenzae. mdpi.com The inhibition of this enzyme disrupts the methylation of tRNA, a critical process for protein synthesis, ultimately leading to bacterial cell death. mdpi.com This example highlights a plausible mechanism by which derivatives of this compound could exert their antibacterial effects.

Other Therapeutic Potentials

Beyond their antimicrobial properties, derivatives of this compound have been investigated for a range of other therapeutic applications, including the treatment of hypertension and cancer.

Antihypertensive Research (e.g., Alpha-2-Imidazoline Receptor Agonism)

The structural similarities of certain this compound derivatives to known antihypertensive agents have prompted research into their potential cardiovascular effects. Centrally acting antihypertensive drugs like clonidine, moxonidine (B1115), and rilmenidine (B1679337) exert their effects by interacting with α2-adrenoceptors and imidazoline (B1206853) receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a lowering of blood pressure. bohrium.comresearchgate.netnih.govnih.gov

The "imidazoline hypothesis" posits that the activation of I1-imidazoline receptors is a key mechanism for the sympathoinhibitory action of these drugs. bohrium.comresearchgate.net While the α2-adrenoceptor hypothesis also plays a significant role, particularly for clonidine, second-generation agents like moxonidine and rilmenidine are thought to act preferentially through imidazoline receptors. nih.gov Given that derivatives of this compound can be designed to mimic the structural features of these established drugs, they represent a promising area of research for the development of new antihypertensive therapies with potentially improved side-effect profiles. drugbank.com

Kinase Inhibition (e.g., JAK2, CDK9, USP1/UAF1 Deubiquitinase)

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Derivatives of this compound have emerged as potent inhibitors of several key kinases and related enzymes implicated in cancer and other diseases.

JAK2 Inhibition: A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov A lead compound from this series, designated A8, demonstrated excellent potency against JAK2 with an IC50 value of 5 nM. nih.govnih.gov This compound also exhibited significant selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2. nih.govnih.gov The JAK2V617F mutation is a known driver of myeloproliferative neoplasms (MPNs), and selective inhibitors like A8 hold promise for the treatment of these disorders. nih.govnih.gov

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is another important target in oncology. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov The most active compound in this series, compound 66, effectively suppressed the downstream signaling of these kinases, leading to cell cycle arrest and apoptosis in tumor cells. nih.gov Furthermore, in a xenograft mouse model, compound 66 significantly inhibited tumor growth, highlighting the therapeutic potential of this class of compounds. nih.gov Other pyrrolo[2,3-d]pyrimidine derivatives have also shown potent inhibitory activity against CDK9. nih.gov

USP1/UAF1 Deubiquitinase Inhibition: The USP1/UAF1 deubiquitinase complex is involved in DNA damage response pathways and represents a target for overcoming resistance to certain anticancer drugs. A cell-permeable triazolylbenzyl-pyrimidinamine compound, ML323, has been identified as a highly selective and potent inhibitor of the USP1-UAF1 complex, with an IC50 of 76 nM. nih.govmerckmillipore.com This inhibitor has been shown to sensitize cisplatin-resistant non-small cell lung cancer cells to the effects of cisplatin. nih.gov A patent has also been filed for inhibitors of the USP1/UAF1 deubiquitinase complex, including derivatives of 2-chloro-5-methyl-N-(4-iodobenzyl)pyrimidin-4-amine. google.com

Table 2: Kinase and Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme/Kinase | Potency (IC50) | Therapeutic Application | Reference |

|---|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 | 5 nM | Myeloproliferative Neoplasms | nih.govnih.gov |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6/CDK9 | Not specified | Cancer | nih.gov |

| Triazolylbenzyl-pyrimidinamine (ML323) | USP1/UAF1 Deubiquitinase | 76 nM | Cancer (Cisplatin Resistance) | merckmillipore.com |

Acetylcholinesterase (AChE) Inhibition Studies

The pyrimidine nucleus, a core component of naturally occurring compounds like thymine (B56734) and vitamin B1, serves as a promising scaffold for the synthesis of novel therapeutic agents. nih.govresearchgate.net Derivatives of this heterocyclic system have been the focus of extensive research due to their diverse pharmacological activities, including the inhibition of acetylcholinesterase (AChE), an enzyme critical in the progression of Alzheimer's disease (AD). nih.govresearchgate.net By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, which is a key strategy in managing AD symptoms. nih.gov

Research into 2,4-disubstituted pyrimidine derivatives has revealed that the nature of the substituents at the C-2 and C-4 positions of the pyrimidine ring significantly influences their ability to inhibit cholinesterases. nih.gov Structure-activity relationship (SAR) studies have demonstrated that both the steric and electronic properties of these substituents are crucial for inhibitory potency and selectivity. nih.govresearchgate.net

A series of novel 2,4-disubstituted pyrimidines were synthesized and evaluated for their ability to inhibit human AChE (hAChE). These compounds displayed a wide spectrum of inhibition, with IC₅₀ values ranging from 5.5 to 28.8 μM. nih.gov The investigation into C-2 piperazine-substituted N-benzylpyrimidine derivatives showed that modifying the terminal group on the piperazine (B1678402) ring could tune the inhibitory activity. For instance, the introduction of a methyl group (N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, 7d ) resulted in moderate AChE inhibition (IC₅₀ = 24.9 μM), while extending the alkyl chain to a propyl group (N-benzyl-2-(4-propylpiperazin-1-yl)pyrimidin-4-amine, 7k ) improved the potency (IC₅₀ = 15.3 μM). nih.gov

Further studies identified that among a series of 2,4-disubstituted pyrimidines with various C-2 aliphatic heterocycloalkyl rings and C-4 arylalkylamino substituents, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a ) was the most potent AChE inhibitor, with an IC₅₀ value of 5.5 μM. nih.gov Molecular modeling for a related potent inhibitor, N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c , IC₅₀ = 0.33 μM against AChE), suggested that the C-2 thiomorpholine (B91149) substituent orients toward the cationic active site region of the enzyme. researchgate.net

In another study, a novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed as AChE inhibitors. nih.gov Within this series, compound 10q emerged as a highly potent and selective AChE inhibitor, with an IC₅₀ of 0.88 μM, a potency greater than the reference drug Huperzine-A. nih.gov Molecular docking simulations indicated that compound 10q could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which aligns with its mixed-type inhibition kinetics. nih.gov

The following tables summarize the acetylcholinesterase inhibitory activities of selected pyrimidine derivatives.

Table 1: AChE Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound | Substituent (R²) | IC₅₀ (µM) for AChE |

|---|---|---|

| 7d | 4-methylpiperazine | 24.9 nih.gov |

| 7k | 4-propylpiperazine | 15.3 nih.gov |

| 9a | Pyrrolidin-1-yl | 5.5 nih.gov |

| 7c | Thiomorpholine | 0.33 researchgate.net |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 2,4-disubstituted pyrimidine derivatives against acetylcholinesterase (AChE). Lower IC₅₀ values indicate greater inhibitory potency.

Table 2: AChE Inhibitory Activity of 2-(2-oxoethyl)pyrimidine-5-carboxamide Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 10q | 0.88 nih.gov | 10.0 nih.gov |

| Huperzine-A (Reference) | > 0.88 nih.gov | N/A |

This table shows the inhibitory activity of compound 10q against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting its selectivity for AChE compared to the reference compound Huperzine-A. N/A: Not Applicable or Not Available.

These findings underscore the potential of the pyrimidine scaffold in developing potent and selective acetylcholinesterase inhibitors. The SAR data indicates that careful selection of substituents at various positions on the pyrimidine ring is essential for optimizing inhibitory activity. nih.govnih.gov

Mechanism of Action Studies at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Interactions

There are no specific studies in the public domain that identify and characterize the molecular targets of 5-Chloro-2-methylpyrimidin-4-amine or detail its binding interactions at a molecular level. While it is used as a precursor for molecules that target specific proteins, such as Polo-like kinase 4 (PLK4), the biological activity is a feature of the final, more complex molecule, not of the this compound intermediate itself. google.com

Elucidation of Signaling Pathway Modulation

Information regarding the modulation of any specific signaling pathways by this compound is absent from current scientific literature. Research focuses on the final products synthesized from this compound, leaving the biological activity of the precursor uncharacterized.

Role of Covalent Adduct Formation in Biological Activity

There is no available evidence or research to suggest that this compound exerts its biological effects, if any, through the formation of covalent adducts with cellular macromolecules.

Structure-Based Mechanistic Insights

Due to the absence of identified molecular targets and binding data, there are no structure-based mechanistic insights available for this compound. Its primary utility lies in its chemical structure as a scaffold for the development of other compounds.

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 5-Chloro-2-methylpyrimidin-4-amine can be finely tuned by altering the substituents on the pyrimidine (B1678525) ring. The nature and position of these substituents play a critical role in the molecule's interaction with biological targets. nih.gov

The chlorine atom at the 5-position of the pyrimidine ring is a key feature of the lead compound. Varying this halogen can significantly impact the compound's electronic properties, lipophilicity, and ability to form halogen bonds, thereby influencing its potency and selectivity. nih.govresearchgate.net

Replacing the chlorine with other halogens (Fluorine, Bromine, Iodine) can lead to a range of biological activities. For instance, the introduction of a fluorine atom might enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong hydrogen bonds. researchgate.net Conversely, larger halogens like bromine and iodine can introduce favorable van der Waals interactions and halogen bonds with the target protein, potentially increasing potency. nih.govresearchgate.net

A theoretical study on halogenated pyrimidines showed that the electronic and geometrical structures of the molecule vary depending on the localization and electronegativity of the substituent halogen atom. nih.gov This variation directly influences the molecule's interaction with its biological target.

Table 1: Hypothetical Impact of Halogen Variation at C5 on Biological Activity

| Halogen at C5 | Electronegativity | Atomic Radius (Å) | Potential Impact on Activity |

| F | 3.98 | 0.57 | Increased metabolic stability, potential for strong H-bonds |

| Cl | 3.16 | 0.99 | Balanced lipophilicity and electronic properties |

| Br | 2.96 | 1.14 | Enhanced van der Waals interactions and halogen bonding |

| I | 2.66 | 1.33 | Stronger halogen bonding, increased potential for toxicity |

This table presents hypothetical data based on general principles of medicinal chemistry.

Modifications to the 2-methyl group and the 4-amino group with various alkyl and aromatic substituents can profoundly affect the compound's steric and electronic properties, and therefore its biological activity. nih.govconsensus.app

For example, a study on pyrimidine derivatives as inhibitors of a specific kinase revealed that the introduction of a phenylamino (B1219803) group at the 2-position led to potent inhibitory activity. nih.gov This highlights the importance of aromatic substitutions in achieving high potency.

Rational Design Principles for Optimizing Potency and Selectivity

Rational drug design aims to optimize the therapeutic properties of a lead compound, such as this compound, based on a detailed understanding of its biological target. nih.gov This approach minimizes the trial-and-error aspect of drug discovery. nih.gov

Key strategies in the rational design of pyrimidine derivatives include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. acs.org

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent inhibitor.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, the pyrimidine ring itself can act as a bioisostere for a phenyl ring. nih.gov

Computational Chemistry in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of compounds like this compound. tandfonline.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of novel compounds before they are synthesized.

For a series of pyrimidine derivatives, a QSAR study might identify key molecular descriptors, such as molecular weight, lipophilicity (logP), and electronic parameters, that are correlated with their biological activity. A study on pyrimidine derivatives as VEGFR-2 inhibitors successfully used QSAR models to predict the anticancer activity of new compounds. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor | Description | Relevance to Biological Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| Dipole Moment | Measure of polarity | Electrostatic interactions with the target |

| HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital Energy | Reactivity and electronic interactions |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. consensus.appacs.org This allows researchers to visualize the binding mode of this compound and its analogs within the active site of a target protein. nih.govfortunejournals.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction, showing how the complex behaves over time. consensus.app These simulations can reveal important information about the stability of the binding and the role of water molecules in the interaction.

A molecular docking study on pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) revealed that the compounds bind through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. consensus.app Such insights are invaluable for designing more potent and selective inhibitors.

Applications As a Pharmaceutical Intermediate and Agrochemical Building Block

Role in the Synthesis of Established Pharmaceutical Agents

The pyrimidine (B1678525) core is a prevalent feature in many therapeutic agents. While specific isomers are crucial for certain drugs, it is important to distinguish the exact structures involved.

Dasatinib Precursors:

The potent tyrosine kinase inhibitor Dasatinib, used in cancer therapy, is a complex molecule whose synthesis relies on a pyrimidine building block. nih.gov It is critical to note that the specific intermediate used in established synthetic routes is a structural isomer of 5-Chloro-2-methylpyrimidin-4-amine, namely 6-Chloro-2-methylpyrimidin-4-amine . This isomer is a key component that ultimately forms part of the Dasatinib structure. nih.govjst.go.jp

The synthesis involves reacting 4,6-dichloro-2-methylpyrimidine (B42779) with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. google.comgoogle.com This reaction yields the crucial intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide. google.combldpharm.com This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to complete the synthesis of Dasatinib. google.com The process is outlined in various patents, which describe detailed reaction conditions, including the use of organic bases and phase transfer catalysts to ensure high yields suitable for production. google.com

Rupatadine Synthesis:

Contrary to some postulations, the synthesis of the antihistamine Rupatadine does not involve pyrimidine-based intermediates like this compound. The synthesis of Rupatadine is well-documented and relies on the N-alkylation of Desloratadine. tandfonline.comgoogle.com The key intermediates are Desloratadine and a substituted pyridine (B92270) derivative, such as 5-methyl-3-chloromethyl pyridine hydrochloride. tandfonline.comquickcompany.in The structure of Rupatadine is thus derived from piperidine (B6355638) and pyridine rings, not pyrimidine. nih.gov

Development of New Agrochemicals and Pesticides

The search for new pesticides with novel modes of action to combat resistance is a significant area of chemical research. nih.gov Pyrimidin-4-amine derivatives are considered promising scaffolds for agricultural compounds. researchgate.net Halogenated pyrimidin-4-amines, including the 5-chloro isomer, serve as essential building blocks for a new generation of insecticides and fungicides.

Research has led to the design and synthesis of numerous novel pyrimidin-4-amine derivatives with potent pesticidal activity. nih.govacs.org For instance, a series of compounds developed from a pyrimidin-4-amine core demonstrated excellent insecticidal activity against pests like Mythimna separata and fungicidal activity against pathogens such as Pseudoperonospora cubensis. nih.govacs.org One notable example, derived from a 5-chloro-pyrimidin-4-amine structure, showed broad-spectrum activity. nih.govacs.org Similarly, other research has yielded 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, which showed potent activity against the aphid Aphis fabae. researchgate.net

Furthermore, pyrimidine amine derivatives have been incorporated into coumarin (B35378) structures to create fungicides. nih.gov Compounds such as 7-(2-((5-Chloro-6-(difluoromethyl)pyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one have shown significant inhibitory activity against a range of plant pathogenic fungi. nih.gov The biological activity of these compounds highlights the importance of the chloro-substituted pyrimidine amine scaffold in modern agrochemical discovery. researchgate.net

| Compound Name | Activity Type | Target Organism | Bioactivity (EC₅₀/LC₅₀) | Reference |

|---|---|---|---|---|

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Insecticidal | Mythimna separata (Armyworm) | LC₅₀: 3.57 mg/L | nih.govacs.org |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Fungicidal | Pseudoperonospora cubensis (Downy Mildew) | EC₅₀: 24.94 mg/L | nih.govacs.org |

| 5‐chloro‐N‐(1‐((3‐chloro‐5‐(trifluoromethyl)pyridin‐2‐yl)oxy)‐2‐methylpropan‐2‐yl)‐6‐ethylpyrimidin‐4‐amine (T23) | Insecticidal | Aphis fabae (Black Bean Aphid) | LC₅₀: 1.46 mg/L | researchgate.net |

| 7-(2-((5-Chloro-6-(difluoromethyl)pyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one (4b) | Fungicidal | Rhizoctonia solani (Sheath Blight) | EC₅₀: 11.3 µg/mL | nih.gov |

Industrial Relevance and Scalability Considerations in Production

The successful application of a chemical building block in pharmaceuticals or agrochemicals is contingent upon its amenability to large-scale, cost-effective production. For pyrimidine derivatives, significant research has been dedicated to developing and optimizing synthesis for industrial production. acs.orgnih.gov

The scalability of synthesizing pyrimidine derivatives can be approached through different methods, including traditional solution-phase chemistry and modern solid-phase synthesis. acs.org Studies have demonstrated that a rapid scale-up for producing pyrimidine derivatives is achievable using solid-support methods, which can be a time-saving factor in early drug development. acs.org For the synthesis of pharmaceutical precursors like the one for Dasatinib, processes are designed to be efficient and high-yielding. Patents often detail specific conditions, such as the use of particular solvents, bases, and catalysts that are suitable for large-scale manufacturing while ensuring high purity of the final product. google.comgoogle.com

In the agrochemical sector, the industrial relevance of building blocks like this compound is driven by the continuous need for new and effective pesticides. nih.gov The development of fourth-generation pesticides, which include many pyridine and pyrimidine-based compounds, emphasizes high efficacy and low toxicity. The synthesis of these advanced agrochemicals requires reliable, scalable access to key intermediates. The potent biological activities reported for new pyrimidine-based pesticides make their foundational building blocks, including chloro-substituted pyrimidin-4-amines, highly relevant for industrial-level synthesis and commercialization. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues

Discovery of Novel Pharmacological Targets for 5-Chloro-2-methylpyrimidin-4-amine Derivatives

The exploration for new drugs is increasingly focused on identifying and validating novel molecular targets to address unmet medical needs, including the challenge of multidrug resistance. nih.govheteroletters.org Derivatives of the pyrimidine (B1678525) core have demonstrated a broad spectrum of biological activities, suggesting that the this compound scaffold can be functionalized to interact with a wide array of biomolecules. nih.govnih.gov

Current research highlights the potential of pyrimidine derivatives against several target classes:

Kinase Inhibitors: A significant area of focus is the development of kinase inhibitors for cancer therapy. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms. tandfonline.com Similarly, pyrazolo-pyrimidine moieties have shown inhibitory effects on p38α MAP kinase, a target for anti-inflammatory drugs. gsconlinepress.com

Anticancer Agents: Beyond specific kinases, pyrimidine derivatives are being investigated for broad anticancer activity against various cell lines, including glioblastoma, breast cancer, colon cancer, and lung cancer. gsconlinepress.comtandfonline.com The development of compounds that can overcome resistance to existing chemotherapeutics is a major opportunity.

Antiviral and Antimicrobial Agents: The fundamental role of pyrimidines in nucleic acids makes them prime candidates for developing antiviral and antimicrobial drugs. nih.gov Research into pyrimidine analogs continues to yield compounds with potential anti-HIV activity and effectiveness against various bacterial and fungal pathogens. nih.govgsconlinepress.com

Central Nervous System (CNS) Targets: There is emerging interest in pyrimidine derivatives as CNS-active agents, including potential applications as calcium channel blockers and antidepressants, expanding the therapeutic landscape for these compounds. nih.gov

The future in this area involves leveraging high-throughput screening and sophisticated biological assays to screen libraries of this compound derivatives against both established and newly identified pharmacological targets.

| Potential Pharmacological Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | EGFR, p38α MAP kinase, Janus kinase 3 (JAK3) tandfonline.comgsconlinepress.comacs.org | Oncology, Inflammation |

| Enzymes in Pathogens | Fatty acid biosynthesis pathway in M. tuberculosis nih.gov | Infectious Disease |

| Nuclear Receptors | Peroxisome proliferator-activated receptor-γ (PPAR-γ) nih.gov | Metabolic Disorders |

| Viral Proteins | HIV reverse transcriptase gsconlinepress.com | Antiviral |

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The translation of promising lead compounds into viable drug candidates is often limited by the efficiency and scalability of their synthesis. A key future direction is the development of innovative and sustainable synthetic methods for producing derivatives of this compound.

One of the most significant advancements is the move towards modular and three-dimensional (3D) synthetic platforms. acs.org Fragment-based drug discovery (FBDD) is often hampered by the difficulty of elaborating simple 2D fragment hits into more complex, lead-like 3D molecules. acs.org To address this, researchers have developed modular platforms that use a predefined set of bifunctional 3D building blocks. acs.org These blocks can be systematically coupled to a pyrimidine core, such as an analog of this compound, using robust and well-established reactions like the Suzuki-Miyaura cross-coupling. acs.org This approach allows for the rapid generation of diverse libraries of 3D-elaborated compounds for biological screening. acs.orgacs.org

Furthermore, there is a growing emphasis on "green chemistry" principles in pyrimidine synthesis. While classical methods like the Biginelli reaction are still relevant, modern approaches focus on using less hazardous reagents, employing catalytic systems like nano CUO-Ag, and utilizing energy-efficient techniques such as microwave-assisted synthesis to improve yields and reduce reaction times. heteroletters.orgnih.gov

| Synthetic Innovation | Description | Key Advantages |

| Modular 3-D Elaboration | Utilizes bifunctional 3-D building blocks for systematic fragment elaboration via cross-coupling reactions. acs.orgacs.org | Rapid generation of structurally diverse compound libraries with 3-D character. acs.org |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate chemical reactions. nih.gov | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Green Catalysis | Use of environmentally benign catalysts and reaction conditions. heteroletters.org | Increased sustainability, reduced waste, and lower environmental impact. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in batches. | Enhanced safety, scalability, and process control. |

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computer-Aided Drug Discovery (CADD) and artificial intelligence (AI) are revolutionizing how new medicines are developed. tandfonline.com For pyrimidine derivatives, these technologies offer powerful tools to accelerate the discovery process and design more potent and selective molecules.

Data-driven machine learning, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is being used to build predictive models for the biological activity of pyrimidine compounds. nih.gov These models are trained on large datasets of known compounds and their activities, enabling researchers to predict the efficacy of novel, unsynthesized derivatives and to prioritize which molecules to synthesize and test, saving considerable time and resources. nih.gov

Molecular docking and molecular dynamics (MD) simulations are other crucial computational techniques. tandfonline.com Docking studies can predict how a derivative of this compound might bind to the active site of a target protein, providing insights into the key interactions that determine affinity and selectivity. tandfonline.comacs.org MD simulations can then be used to validate these binding poses and assess the stability of the ligand-protein complex over time. tandfonline.com These in silico methods were successfully used to develop a novel thieno[2,3-d]pyrimidine derivative as an EGFR inhibitor, demonstrating the predictive power of CADD. tandfonline.com

| Computational Technique | Application in Pyrimidine Drug Discovery | Outcome |

| Machine Learning (QSAR) | Predicts the biological activity of new derivatives based on their chemical structure. nih.gov | Prioritization of synthetic targets; design of compounds with improved activity. nih.gov |

| Molecular Docking | Simulates the binding of pyrimidine derivatives to a protein target. tandfonline.comnih.gov | Identification of potential hits from virtual libraries; understanding of binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex. tandfonline.com | Confirmation of binding stability and conformational changes upon binding. tandfonline.com |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.com | Early assessment of drug-likeness and potential liabilities. |

Challenges and Opportunities in Translating Research Findings

Despite the immense potential, the path from a promising this compound derivative in the lab to a clinically approved drug is fraught with challenges. The primary challenge is the high attrition rate in drug development; many compounds that show excellent in vitro or even in vivo efficacy fail in clinical trials due to unforeseen toxicity or poor pharmacokinetic properties.

Challenges:

Translational Efficacy: Ensuring that the potent activity observed in preclinical models (e.g., cell lines, animal models) translates effectively to human patients.

Toxicity and Off-Target Effects: The pyrimidine scaffold can interact with numerous biological targets, creating the risk of off-target effects and associated toxicities.

Drug Resistance: For anticancer and antimicrobial agents, the development of resistance by cancer cells or pathogens is a constant threat that can render a new drug ineffective. nih.gov

Synthetic Complexity and Cost: Developing a scalable, cost-effective, and environmentally friendly synthesis route for the final drug candidate remains a significant hurdle. google.com

Opportunities:

Addressing Unmet Needs: The chemical versatility of the scaffold provides a powerful platform to develop drugs for diseases with limited treatment options, such as multidrug-resistant infections and aggressive cancers. nih.govtandfonline.com

Personalized Medicine: By designing derivatives that target specific mutations (e.g., EGFR T790M), there is an opportunity to develop highly targeted therapies for specific patient populations. tandfonline.com

Platform Technologies: Innovations in modular synthesis and AI-driven drug design can be leveraged as platform technologies, enabling the rapid and efficient development of multiple drug candidates from the same core scaffold. acs.orgacs.org

Biomarker Development: Integrating biomarker strategies early in the development process can help identify patient populations most likely to respond to a new pyrimidine-based therapy, increasing the probability of clinical success.

Successfully navigating these challenges while capitalizing on the opportunities will be key to realizing the full therapeutic potential of this compound and its derivatives in the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloro-substituted pyrimidine intermediates (e.g., 5-chloro-2-methylpyrimidine) can react with ammonia under controlled temperature (273–298 K) to introduce the amine group . Solvent choice (e.g., acetonitrile for recrystallization) and catalysts (e.g., stannous chloride in HCl for nitro-group reduction) critically impact purity and yield. Reaction time (e.g., 6 hours for nitro-group reduction) and stoichiometric ratios must be optimized to avoid byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in studies resolving bond lengths (e.g., C–Cl: ~1.73 Å) and hydrogen-bonding networks . Pair SC-XRD with H/C NMR to validate substituent positions and purity. For crystalline samples, use SHELX software for refinement (e.g., SHELXL-2018 for handling high-resolution data) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS): Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Store in inert atmospheres at 2–8°C to prevent degradation. For spills, neutralize with non-reactive absorbents and dispose via certified waste management protocols .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

- Methodological Answer : For twinned crystals, employ SHELXD/SHELXE for structure solution, leveraging dual-space algorithms to handle pseudo-symmetry . If disorder arises (e.g., flexible substituents), use PART instructions in SHELXL to model partial occupancy. Validate refinement with R-factor convergence (<5% discrepancy) and electron density maps .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?

- Methodological Answer : Replace the chloro group with fluoro or methyl groups to assess electronic effects on bioactivity (e.g., antitumor potency). Use in silico docking (AutoDock Vina) to predict binding affinities to targets like kinase enzymes. Validate with in vitro assays (e.g., IC measurements) and correlate with crystallographic data on ligand-receptor interactions .

Q. How should contradictory data (e.g., varying bioactivity in replicate studies) be analyzed?

- Methodological Answer : Perform statistical meta-analysis (e.g., ANOVA) to identify outliers. Check for batch-dependent impurities via HPLC-MS. If structural discrepancies arise (e.g., polymorphs), re-examine crystallization conditions (solvent, temperature) and validate with PXRD .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing sulfonyl or aryl groups)?

- Methodological Answer : Use directing groups (e.g., methyl at position 2) to steer electrophilic substitution to the para- position. For cross-coupling (e.g., Suzuki-Miyaura), select Pd catalysts (e.g., Pd(PPh)) and polar aprotic solvents (DMF) to enhance C–N bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.